Product packaging for Iodopropamide(Cat. No.:CAS No. 30961-44-5)

Iodopropamide

Cat. No.: B1206282
CAS No.: 30961-44-5
M. Wt: 368.19 g/mol
InChI Key: QOHTWPYSDMTOPU-UHFFFAOYSA-N
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Description

Iodopropamide, with the systematic chemical name 1-(4-iodophenyl)sulfonyl-3-propylurea, is a chemical research compound identified by CAS Number 30961-44-5 . Its molecular formula is C10H13IN2O3S, and it has a molecular weight of 368.19 g/mol . As a sulfonylurea derivative featuring an iodine atom, this compound is of significant interest in medicinal chemistry and biochemical research. Sulfonylurea-based compounds are a well-known class of molecules often investigated for their potential biological activities. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The presence of the iodine atom makes it a potential candidate for use in tracing, labeling, or structural modification experiments. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IN2O3S B1206282 Iodopropamide CAS No. 30961-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30961-44-5

Molecular Formula

C10H13IN2O3S

Molecular Weight

368.19 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H13IN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)

InChI Key

QOHTWPYSDMTOPU-UHFFFAOYSA-N

SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I

Other CAS No.

30961-44-5

Synonyms

1-(p-iodobenzenesulfonyl)-3-(n-propyl)urea
iodapropamide, 125I-labeled
iodopropamide

Origin of Product

United States

Synthesis and Chemical Derivatization Research of Iodopropamide

Methodologies for the Chemical Synthesis of Iodopropamide

The synthesis of this compound likely involves the strategic combination of an iodinated aromatic moiety and a sulfonamide functional group, with a propyl substituent. Based on related compounds, key precursors and reaction pathways can be outlined.

Exploration of Precursor Compounds and Synthetic Pathways

A significant precursor for this compound synthesis is likely to be a derivative of 4-iodobenzenesulfonamide (B1222105). This compound serves as a foundational building block, providing the iodinated aromatic ring and the sulfonamide core.

Synthesis of 4-Iodobenzenesulfonamide: Several methods exist for the preparation of 4-iodobenzenesulfonamide. One notable approach involves diazonium salt chemistry. A metal-free, three-component reaction utilizing 4-iodophenyldiazonium tetrafluoroborate (B81430), sodium metabisulfite (B1197395), and sodium azide (B81097) can yield primary sulfonamides in a single step with good yields (up to 85%) under mild conditions (60°C for 12 hours) lookchem.com. This method avoids the use of hazardous acid chlorides and proceeds via aryl and sulfonyl radicals, offering an efficient route to the iodinated sulfonamide precursor.

MethodPrecursorsKey ReagentsConditionsYield (Typical)Notes
Diazonium Salt-Mediated Sulfonylation4-iodophenyldiazonium tetrafluoroborate, Sodium metabisulfite, Sodium azideSodium metabisulfite, Sodium azide, Diazonium salt precursor60°C, 12 h, metal-freeUp to 85%One-step synthesis, avoids acid chlorides, involves radical intermediates.
(General) Sulfonamide FormationSulfonic acid or salt, AmineTCT (for sulfonyl chloride), BaseVaries (e.g., microwave, reflux)VariesTwo-step process often involves intermediate sulfonyl chloride.

Introduction of the Propyl Group: Once the 4-iodobenzenesulfonamide moiety is established, the propyl group can be introduced onto the sulfonamide nitrogen. This is typically achieved through N-alkylation reactions. A common strategy involves reacting the sulfonamide with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base and a suitable solvent. For instance, the synthesis of 4-Iodo-N-propylbenzenesulfonamide (CAS 403793-14-6) suggests this pathway chemscene.com.

Reaction TypeSubstrateAlkylating AgentBase / ConditionsProduct Type
N-Alkylation (General)Primary Sulfonamide (R-SO2-NH2)Alkyl Halide (R'-X)Base (e.g., K2CO3, NaOH), Solvent, HeatN-Alkyl Sulfonamide (R-SO2-NH-R')

Optimization Strategies in this compound Synthesis

Optimization of synthetic routes for compounds like this compound focuses on improving reaction efficiency, yield, purity, and reducing reaction times. Strategies commonly employed in sulfonamide and sulfonylurea synthesis, which are applicable here, include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating. For sulfonamide synthesis from sulfonic acids via sulfonyl chlorides, microwave assistance has demonstrated effectiveness researchgate.net.

Catalyst Selection: The use of specific catalysts can enhance reaction rates and selectivity. For example, iodine has been explored as a catalyst in oxidative coupling reactions for sulfonamide synthesis researchgate.net.

Reaction Conditions: Fine-tuning parameters such as temperature, solvent choice, reaction time, and reagent stoichiometry are crucial for maximizing yield and minimizing by-product formation. For instance, specific bases and solvents are selected based on the reactivity of the sulfonamide and the alkylating agent.

Design and Synthesis of Novel this compound Derivatives and Analogues

While specific research detailing the design and synthesis of novel this compound derivatives is not extensively documented in the provided snippets, general principles of chemical derivatization can be applied. Analogues could be synthesized by:

Modifying the Alkyl Chain: Replacing the propyl group with other alkyl, cycloalkyl, or branched chains.

Substitution on the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) at various positions on the benzene (B151609) ring, in addition to or instead of the iodine atom.

Modification of the Sulfonamide Group: Altering the sulfonamide linkage or incorporating it into more complex heterocyclic structures.

The synthesis of related N-propylbenzenesulfonamide derivatives, such as N-(3-iodobenzofuran-2-yl)-4-methyl-N-propylbenzenesulfonamide molaid.com, illustrates the feasibility of creating diverse structures based on the benzenesulfonamide (B165840) scaffold.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly integrated into synthetic research to minimize environmental impact and improve process safety. Potential green approaches for this compound synthesis include:

Aqueous Reaction Media: Conducting reactions in water or water-miscible solvents reduces the reliance on volatile organic compounds (VOCs) researchgate.netacs.org.

Catalytic Methods: Utilizing catalytic amounts of reagents, especially metal-free catalysts or environmentally benign metal catalysts, can improve atom economy and reduce waste researchgate.net. Iodine catalysis in sulfonamide formation is an example researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste google.com.

Energy Efficiency: Employing methods like microwave-assisted synthesis or optimizing reaction temperatures to reduce energy consumption researchgate.net.

Safer Reagents: Replacing hazardous reagents (e.g., acid chlorides, highly toxic solvents) with safer alternatives researchgate.net.

For example, an iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tert-amines in an aqueous phase offers a green route to sulfonamides, producing nitrogen and acetaldehyde (B116499) as major by-products and utilizing iodine/TBHP as a terminal oxidant researchgate.net. Similarly, microwave-assisted synthesis of sulfonamides from sulfonic acids is highlighted as a mild, cost-effective, and high-yielding green method researchgate.net.

Compound List:

this compound (CAS 30961-44-5)

4-Iodobenzenesulfonamide (CAS 825-86-5)

4-Iodo-N-propylbenzenesulfonamide (CAS 403793-14-6)

Chlorpropamide (B1668849)

Sulfonylureas

4-iodophenyldiazonium tetrafluoroborate

Sodium metabisulfite

Sodium azide

Propyl bromide

Propyl iodide

TCT (2,4,6-trichloro- molaid.comgoogle.com-triazine)

N-(3-iodobenzofuran-2-yl)-4-methyl-N-propylbenzenesulfonamide

Sulfonyl hydrazides

tert-amines

t-butyl hydroperoxide (TBHP)

Advanced Spectroscopic and Structural Characterization Methodologies for Iodopropamide

Crystallographic Research Methodologies Applied to Iodopropamide

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid and for understanding the forces that govern crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a crystalline solid. iaea.orggoogle.com This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. google.comiaea.org The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. iaea.orggoogle.com

A hypothetical single-crystal X-ray diffraction study on this compound would yield a comprehensive set of crystallographic data, as illustrated in the interactive table below. This data would precisely define the molecular geometry and the packing of this compound molecules in the crystal lattice.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC10H13IN2O
Formula Weight304.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542
b (Å)8.931
c (Å)13.275
β (°)105.3
Volume (ų)1205.6
Z4
Calculated Density (g/cm³)1.678

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a single-crystal X-ray diffraction study.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. snmjournals.org Different polymorphs of a compound can exhibit distinct physical and chemical properties. The investigation of solid-state polymorphism in this compound would be critical for understanding its stability and behavior. Crystal engineering principles can be applied to rationally design and synthesize new crystalline forms of this compound with desired properties by controlling intermolecular interactions.

Studies in this area would involve systematic crystallization of this compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize different polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to distinguish between polymorphs.

Charge density analysis, derived from high-resolution X-ray diffraction data, provides profound insights into the nature of chemical bonds and intermolecular interactions within a crystal. This experimental technique maps the electron density distribution throughout the unit cell, revealing subtle electronic features.

For this compound, a charge density analysis would quantify the electrostatic and topological properties of its intermolecular interactions, such as hydrogen bonds and halogen bonds involving the iodine atom. This would allow for a detailed understanding of the forces that dictate the crystal packing. The analysis provides quantitative data on the electron density at bond critical points, which correlates with the strength of the interactions.

Advanced Spectroscopic Research Techniques in the Study of this compound

Spectroscopic methods are essential for elucidating the molecular structure and dynamics of compounds in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state. For this compound, ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms and provide information about the chemical environment of each nucleus. The chemical shifts, coupling constants, and peak integrations would be used to assemble the molecular structure.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed to unambiguously assign all proton and carbon signals and to reveal through-bond and through-space correlations. Solid-state NMR (ssNMR) would be particularly valuable for characterizing the different polymorphic forms of this compound, as the local environment of the nuclei can vary between crystal structures. snmjournals.org

Interactive Table: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.54d2HAromatic CH
7.21d2HAromatic CH
4.15t1HCH
3.45s1HNH
2.89t2HCH₂
1.23d6H2 x CH₃

Note: This data is a hypothetical representation of an ¹H NMR spectrum for this compound and is for illustrative purposes.

IR and Raman spectroscopy are complementary techniques. For instance, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. This complementarity is especially useful in studying polymorphism, as the differences in intermolecular interactions between polymorphs can lead to distinct shifts in vibrational frequencies. snmjournals.org

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopic Investigations

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is particularly sensitive to the three-dimensional structure of chiral molecules. libretexts.org Since this compound possesses a chiral center, CD spectroscopy would be a valuable tool for its stereochemical analysis. A CD spectrum provides information about the absolute configuration and conformational features of a molecule in solution. nih.gov While the application of CD spectroscopy to this compound is theoretically sound and would yield critical structural data, specific experimental CD spectra for this compound have not been found in the surveyed scientific literature.

Table 1: Hypothetical UV-Vis and CD Spectroscopic Data for this compound

ParameterExpected Value/ObservationSignificance
UV-Vis
λmaxNot availableWavelength of maximum absorbance, indicative of specific electronic transitions.
Molar Absorptivity (ε)Not availableA measure of how strongly the compound absorbs light at λmax.
Circular Dichroism
CD SpectrumNot availableWould provide a unique spectral fingerprint for each enantiomer of this compound.
Molar Ellipticity ([θ])Not availableQuantifies the magnitude of the CD signal at specific wavelengths.

Note: This table is illustrative of the types of data that would be generated from UV-Vis and CD spectroscopic analyses. Specific values for this compound are not currently available.

Mass Spectrometry in Advanced Structural Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org This information can be used to determine the molecular weight of a compound and deduce its elemental composition. Advanced mass spectrometry techniques also involve fragmentation of the molecular ion, providing valuable information about the molecule's structure. creative-proteomics.com

In the analysis of this compound, the molecular ion peak ([M]+) would confirm its molecular weight. The fragmentation pattern would be influenced by the different functional groups present in the molecule. The carbon-iodine bond is relatively weak and would likely be a primary site of cleavage, leading to the loss of an iodine radical or ion. docbrown.infodocbrown.info Other characteristic fragments would arise from the cleavage of the amide bond and the propyl chain.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this compound and its fragments with high precision, enabling the confirmation of its elemental formula. While the principles of mass spectrometry are well-established, a detailed, published fragmentation analysis specifically for this compound is not available.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted)Ion Structure (Predicted)Fragmentation Pathway (Predicted)
170[C3H7I]+•Molecular ion of a related iodoalkane, for illustrative purposes. docbrown.infodocbrown.info
127[I]+Cleavage of the C-I bond. docbrown.infodocbrown.info
43[C3H7]+Loss of the iodine atom from the molecular ion. docbrown.infodocbrown.info
27[C2H3]+Further fragmentation of the propyl chain. docbrown.info

Note: This table is based on the general fragmentation patterns of iodoalkanes and related organic molecules. The specific fragmentation pattern for this compound has not been experimentally documented in the available literature.

Unfortunately, extensive searches for computational and theoretical investigations specifically focusing on the chemical compound "this compound" (1-(p-iodobenzenesulfonyl)-3-n-propylurea) did not yield results that directly address the detailed outline provided. While this compound has been studied for its tissue distribution and potential as a scanning agent nih.govreadthedocs.ioiaea.org, there is a lack of publicly available research detailing its molecular modeling, simulation studies, conformational analysis, molecular dynamics, ligand-based or structure-based computational approaches, quantum chemical calculations, electronic structure predictions, reactivity predictions, or spectroscopic property predictions.

Therefore, it is not possible to generate the requested article with the specific sections and detailed research findings, including data tables, as the necessary scientific data for these computational and theoretical aspects of this compound could not be found.

Computational and Theoretical Investigations of Iodopropamide

Structure-Activity Relationship (SAR) Methodologies for Iodopropamide

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological effect. By systematically modifying molecular structures and observing the resulting changes in activity, researchers can identify key structural features responsible for a compound's efficacy or toxicity. Advanced computational SAR methodologies leverage quantitative data and sophisticated analytical tools to build predictive models, accelerating the drug design process. Although direct studies on this compound using these specific computational SAR methodologies were not found, understanding these techniques is crucial for any theoretical investigation into its potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity researchgate.netjocpr.comwikipedia.org. The core principle is that biological activity is a function of a molecule's structure wikipedia.org.

QSAR Model Development Process: The development of a QSAR model typically involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Molecular Representation: Describing the chemical structures of these compounds using molecular descriptors. These descriptors can represent various aspects of a molecule, including its size, shape, electronic distribution, lipophilicity, and topological indices researchgate.netjocpr.com.

Model Building: Employing statistical or machine learning techniques (e.g., Multiple Linear Regression (MLR), Support Vector Regression (SVR)) to build a mathematical model that correlates the selected descriptors with the observed biological activities researchgate.netmdpi.comnih.gov.

Model Validation: Assessing the predictive power and reliability of the developed model using internal (e.g., cross-validation) and external test sets mdpi.comnih.gov.

Application to this compound: While specific QSAR models for this compound were not identified, the development of such models would involve generating a diverse set of molecular descriptors for this compound and a series of related analogs, then correlating these descriptors with experimentally determined biological activities. This could help predict the activity of novel this compound derivatives or identify structural modifications that enhance desired properties.

Data Table: Due to the absence of specific research findings detailing QSAR model development for this compound in the reviewed literature, a data table presenting specific research findings, descriptors used, or model performance metrics for this compound cannot be generated. QSAR studies typically report metrics such as R² (coefficient of determination), Q² (cross-validated correlation coefficient), and R²_pred (predicted correlation coefficient) to validate model performance mdpi.com.

Fragment-Based Approaches in SAR Exploration

Fragment-based drug discovery (FBDD) is a strategy that begins with identifying small molecular fragments that bind weakly to a biological target. These fragments are then systematically grown, linked, or elaborated to develop more potent and selective lead compounds nih.govpharmafeatures.comfrontiersin.org. Fragment-based SAR exploration focuses on understanding how modifications to these initial fragments influence their binding affinity and activity.

Principles of Fragment-Based Approaches: FBDD offers advantages such as efficient sampling of chemical space and tighter control over the physicochemical properties of lead candidates pharmafeatures.com. The process typically involves:

Screening fragment libraries to identify initial hits frontiersin.org.

Determining the binding mode of fragments, often through structural biology techniques frontiersin.org.

Developing strategies to "grow" or "link" fragments to improve potency and affinity, guided by structure-activity relationships nih.govchemrxiv.org.

Utilizing techniques like diversity-oriented synthesis to create libraries of fragment-inspired compounds for rapid SAR exploration broadinstitute.org.

Application to this compound: Applying fragment-based approaches to this compound would involve identifying small molecular fragments that exhibit binding to a relevant biological target. Subsequent SAR studies would then explore how modifications to these fragments, or their combination, affect activity. This could involve synthesizing and testing derivatives where different functional groups or structural motifs are appended to core fragment structures related to this compound.

Data Table: As no specific fragment-based SAR studies involving this compound were identified in the literature, a data table detailing research findings, tested fragments, or SAR trends for this compound cannot be provided. Such tables in fragment-based studies often list fragments, their binding affinities (e.g., KD), and the observed changes in activity upon structural elaboration nih.govchemrxiv.org.

Fundamental Biochemical and Cellular Interaction Studies of Iodopropamide in Vitro and Non Human Models

Non-Human Tissue and Organismal Distribution Research

The search results provide substantial information regarding tissue distribution studies, particularly utilizing quantitative whole-body autoradiography (QWBA).

Environmental Research and Degradation Pathways of Iodopropamide

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For Iodopropamide, the primary abiotic pathways are photodegradation, hydrolysis, and oxidation, which involve interactions with sunlight, water, and environmental oxidants, respectively.

Photodegradation Pathways Under Environmental Conditions

Photodegradation, or photolysis, is a major abiotic degradation mechanism for many pharmaceutical compounds in sunlit surface waters. The carbon-iodine bond in iodinated aromatic compounds is known to be photosensitive and susceptible to cleavage upon absorption of UV radiation from sunlight mdpi.com. For compounds structurally similar to this compound, direct photolysis is a dominant degradation pathway nih.gov. The process typically follows pseudo-first-order kinetics.

Research on analogous iodinated contrast media demonstrates that photodegradation proceeds primarily through two mechanisms:

Deiodination : The primary photochemical reaction is the cleavage of the C-I bond, leading to the release of iodide ions (I⁻) into the aqueous phase and the formation of a deiodinated aromatic ring. This can occur sequentially, removing one, two, or all three iodine atoms.

Hydroxylation : Following deiodination, hydroxyl radicals (•OH) can attack the aromatic ring, leading to the addition of hydroxyl (-OH) groups. This results in the formation of various hydroxylated derivatives.

The efficiency of photodegradation can be influenced by environmental factors such as water matrix composition, pH, and the presence of dissolved organic matter, which can absorb light and inhibit the process nih.gov.

Table 1: Potential Photodegradation Products of this compound

Parent CompoundDegradation PathwayPotential Degradation Product(s)Chemical Change
This compoundDeiodinationMono/Di-deiodinated this compoundRemoval of one or more iodine atoms from the aromatic ring.
This compoundHydroxylationHydroxylated this compound derivativesAddition of one or more hydroxyl groups to the aromatic ring.
This compoundCombined Deiodination and HydroxylationDeiodinated-hydroxylated this compoundRemoval of iodine and addition of hydroxyl groups.

Hydrolytic Stability and Degradation Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of pharmaceuticals is a key factor in their environmental persistence and is highly dependent on pH nih.govscilit.com. While many iodinated contrast media are designed to be stable at neutral pH, they can become susceptible to degradation under acidic or alkaline conditions.

The structure of this compound contains amide linkages, which are known to be susceptible to hydrolysis. The primary hydrolytic degradation pathway would involve the cleavage of the amide bond (N-deacylation) researchgate.netnih.gov. This reaction would break the molecule into two smaller, more polar compounds: an aromatic amine and a carboxylic acid derivative. This process is generally slow under typical environmental conditions (pH 5-9) but can be accelerated at higher or lower pH values. For most stable pharmaceuticals, the estimated half-life from hydrolysis under environmentally relevant temperatures (e.g., 25°C) can be greater than one year.

Table 2: Potential Hydrolytic Degradation Products of this compound

Parent CompoundDegradation PathwayPotential Degradation Product(s)Chemical Change
This compoundAmide Hydrolysis (N-deacylation)Triiodinated aromatic amine; Propanoic acid derivativeCleavage of the amide bond linking the aromatic ring to the side chain.

Oxidative Degradation Processes

Oxidative degradation in the environment is driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants. Advanced Oxidation Processes (AOPs), which generate these radicals, are effective in degrading persistent organic pollutants like iodinated contrast media researchgate.net. In natural waters, ROS are formed photochemically.

Studies on a range of ICMs have identified several key oxidative degradation pathways that would apply to this compound researchgate.net:

Deiodination : Attack by •OH radicals can lead to the abstraction of iodine atoms from the aromatic ring.

Hydroxyl Addition : The addition of •OH to the aromatic ring forms hydroxylated intermediates.

Cleavage of Amide Bond : Oxidation can lead to the breakdown of the amide side chains.

H-abstraction : Hydrogen atoms can be abstracted from the alkyl groups on the side chains, initiating further oxidation.

Oxidation of Alcohol Groups : If present on side chains, alcohol functionalities can be oxidized.

These processes can occur simultaneously, leading to a complex mixture of transformation products. The initial oxidation of iodide can also form reactive iodine species like hypoiodous acid (HOI), which can further react with organic matter to form iodinated organic compounds researchgate.netnih.gov.

Table 3: Potential Oxidative Degradation Products of this compound

Parent CompoundDegradation PathwayPotential Degradation Product(s)Chemical Change
This compoundDeiodinationDeiodinated this compoundRemoval of iodine atoms.
This compoundHydroxyl AdditionHydroxylated this compoundAddition of -OH groups to the ring.
This compoundAmide Bond CleavageAromatic amine and side-chain acid/aldehydeBreakdown of the amide linkage.
This compoundSide-Chain OxidationProducts with oxidized alkyl groups (e.g., carboxylic acids)Oxidation of carbon atoms on the side chains.

Biotic Degradation and Biotransformation Studies

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. Iodinated contrast media are generally considered to be poorly biodegradable, which contributes to their persistence in the environment researchgate.net. However, under specific conditions, microbial biotransformation can occur, typically at a slow rate.

Microbial Degradation Pathways and Metabolites

The microbial degradation of complex aromatic compounds is a versatile process carried out by various bacteria and fungi researchgate.netnih.govresearchgate.net. For a compound like this compound, microbial attack would likely target the more labile parts of the molecule first.

Potential microbial degradation pathways include:

Amide Bond Hydrolysis : Similar to chemical hydrolysis, microorganisms can cleave the amide bond. This is a common initial step in the degradation of many xenobiotic compounds containing amide groups.

Side Chain Modification : Microorganisms can metabolize the alkyl side chains, potentially using them as a carbon source.

Reductive Deiodination : Under anaerobic (anoxic) conditions, certain bacteria can remove halogen substituents from aromatic rings in a process called dehalorespiration. This would involve the removal of iodine atoms from the this compound ring.

Complete mineralization (the conversion of the entire molecule to CO₂, water, and inorganic ions) is rare for ICMs, but biotransformation into more biodegradable products is possible nih.gov. These initial transformation products may then be more susceptible to further degradation by other members of the microbial community.

Table 4: Potential Microbial Metabolites of this compound

Parent CompoundDegradation PathwayPotential Metabolite(s)Microbial Process
This compoundAmide HydrolysisTriiodinated aromatic amine; Propanoic acid derivativeBreakdown of the amide linkage.
This compoundReductive DeiodinationMono/Di-deiodinated this compoundSequential removal of iodine atoms under anoxic conditions.
This compoundSide-Chain MetabolismMetabolites with modified side chainsOxidation or cleavage of the propionyl group.

Enzyme-Mediated Biotransformation in Environmental Systems

The microbial degradation processes described above are mediated by specific enzymes. Biocatalytic transformation using isolated enzymes is a promising area of research for water treatment nih.gov. The enzymes responsible for the biotransformation of a compound like this compound in the environment would belong to broad classes capable of acting on xenobiotics.

Key enzyme classes likely involved include:

Hydrolases : Specifically, amidases (or acylamidases) would catalyze the cleavage of the amide bond in the this compound structure. This is a common enzymatic reaction for detoxifying or metabolizing amide-containing compounds.

Dehalogenases : These enzymes catalyze the removal of halogen atoms from organic compounds. Reductive dehalogenases are responsible for the deiodination of aromatic rings under anaerobic conditions.

Oxidoreductases : This broad class of enzymes, including laccases and peroxidases often produced by fungi, can catalyze the oxidation of a wide range of aromatic pollutants nih.gov. These enzymes could potentially initiate the degradation of the triiodinated benzene (B151609) ring of this compound.

Environmental Fate Modeling and Prediction

The environmental fate of a chemical compound refers to its transport and transformation in the environment. Understanding the environmental fate of substances like this compound is crucial for assessing their potential long-term impact on ecosystems. This involves evaluating their persistence, mobility, and the pathways through which they degrade in various environmental compartments such as soil, water, and air.

Assessment of Environmental Persistence and Mobility

Environmental persistence is a measure of how long a substance remains in the environment before being broken down by chemical or biological processes. Mobility describes the potential for a substance to move through different environmental compartments.

Currently, there is a notable lack of publicly available scientific literature and data specifically detailing the environmental persistence and mobility of this compound. While studies exist for other iodinated contrast media, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly influence environmental behavior. Therefore, a comprehensive assessment of this compound's persistence and mobility is not possible without dedicated research.

Modeling of Degradation Kinetics in Various Environmental Compartments

Degradation kinetics models are used to predict the rate at which a compound breaks down in the environment. These models are essential for estimating the environmental persistence of a substance.

Specific studies on the degradation kinetics of this compound in various environmental compartments (soil, sediment, water) are not available in the current body of scientific literature. However, research on related iodinated X-ray contrast media, such as Iopromide, has been conducted in the context of advanced oxidation processes for water treatment. For instance, the degradation of Iopromide has been shown to follow pseudo-first-order kinetics in UV, UV/Cl₂, and UV/PS systems. mdpi.com The observed rate constants for Iopromide degradation under specific experimental conditions are presented in the table below. It is critical to note that this data pertains to Iopromide and should not be considered representative of this compound's behavior without specific experimental validation.

Table 1: Pseudo-First-Order Rate Constants for the Degradation of Iopromide in Different UV-Based Advanced Oxidation Processes

Treatment System Rate Constant (k_obs) (min⁻¹)
UV 4.58 (± 0.02) × 10⁻²
UV/Cl₂ 2.20 (± 0.01) × 10⁻¹
UV/PS 6.08 (± 0.10) × 10⁻²

Data from a study on Iopromide degradation. mdpi.com

Ecotoxicological Investigations in Non-Human Organisms

Ecotoxicology is the study of the toxic effects of chemical substances on living organisms, particularly at the population, community, and ecosystem levels. Such investigations are vital for understanding the potential risks a compound may pose to the environment.

Effects on Aquatic Ecosystems and Organisms

Assessing the impact of a chemical on aquatic ecosystems typically involves studying its effects on a range of organisms, such as algae, invertebrates (e.g., daphnids), and fish. These studies evaluate endpoints like mortality, growth inhibition, and reproductive effects.

A thorough search of scientific databases reveals no published studies on the ecotoxicological effects of this compound on any aquatic organisms. Consequently, its potential impact on aquatic ecosystems remains unknown.

Impact on Terrestrial Flora and Fauna

The assessment of a substance's impact on terrestrial ecosystems involves evaluating its toxicity to soil-dwelling organisms (e.g., earthworms, microorganisms), plants, and wildlife.

There is no available research on the effects of this compound on terrestrial flora or fauna. As a result, the potential risks it may pose to the terrestrial environment have not been characterized.

Mechanistic Ecotoxicological Responses in Model Species

Mechanistic ecotoxicology aims to understand the specific biochemical and physiological processes through which a chemical exerts its toxic effects on an organism. This can involve studying interactions with specific enzymes, receptors, or metabolic pathways.

No studies have been published that investigate the mechanistic ecotoxicological responses of any model species to this compound. Therefore, the mode of action of this compound in non-human organisms is not understood.

Advanced Analytical Methodologies for Iodopropamide Research

Chromatographic and Hyphenated Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of iodopropamide and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile organic compounds like this compound. The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and sensitivity.

The initial step in method development involves selecting an appropriate stationary phase (column) and mobile phase based on the physicochemical properties of this compound. For iodinated compounds, reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov

Method optimization is an iterative process to fine-tune the separation. semanticscholar.org Key parameters that are systematically varied include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for complex samples to ensure the efficient elution of all components. semanticscholar.org

The following interactive table summarizes typical starting parameters for HPLC method development for an iodinated organic compound similar in nature to this compound.

ParameterTypical Starting ConditionRationale
Column C18 (e.g., 150 mm x 2.1 mm, 1.8 µm)Provides good retention for nonpolar to moderately polar organic compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid aids in protonation for positive ion mode mass spectrometry.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier to elute the analyte from the column.
Gradient 5% B to 95% B over 10 minutesA typical starting gradient to screen for the optimal elution conditions.
Flow Rate 0.3 mL/minA common flow rate for analytical scale columns.
Column Temperature 30 °CHelps in maintaining reproducible retention times.
Injection Volume 5 µLA standard volume to avoid column overloading.
Detector UV-Vis or Mass SpectrometerUV detection can be used for initial screening, while a mass spectrometer provides higher sensitivity and specificity.

Detailed research findings for the analysis of iodinated quorum sensing peptides have demonstrated successful separation of non-iodinated, mono-iodinated, and di-iodinated species using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid. nih.gov This approach highlights the capability of HPLC to resolve closely related iodinated compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. iaea.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile analogue. However, for the analysis of related volatile organic iodine compounds, GC is a primary tool. inl.govcopernicus.org

In the context of iodinated compounds, GC is often coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). The ECD is particularly sensitive to halogenated compounds, making it a suitable choice for detecting iodinated molecules. nih.gov GC-MS provides both separation and structural information, allowing for confident identification of analytes. inl.govresearchgate.net

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase, is often used for the analysis of organic iodine compounds. inl.gov Optimization of the temperature program, carrier gas flow rate, and injection parameters is necessary to achieve sharp peaks and good resolution.

A significant application of GC in this area is the analysis of volatile iodinated disinfection byproducts in water, where methods have been developed to identify and quantify these compounds at low concentrations. acs.org Furthermore, GC-MS has been utilized in the analysis of organic iodine compounds emitted from marine environments. copernicus.org

The table below outlines typical GC parameters for the analysis of a volatile iodinated organic compound.

ParameterTypical ConditionPurpose
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A common non-polar column suitable for a wide range of organic compounds.
Carrier Gas HeliumAn inert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Temperature Program 50 °C (hold 2 min) to 280 °C at 10 °C/minA gradient temperature program to separate compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides both qualitative and quantitative information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of pharmaceuticals and other organic contaminants in complex matrices. semanticscholar.orgnih.govmdpi.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com

For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique, as it is suitable for polar and thermally labile molecules. nih.gov The mass spectrometer can be operated in either positive or negative ion mode, depending on the structure of the analyte and the mobile phase conditions. The presence of iodine's unique isotopic pattern can aid in the identification of iodinated compounds. nih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. ijsdr.org This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling the detection of analytes at very low concentrations (ng/L or even pg/L levels). nih.govnih.gov

LC-MS/MS methods have been successfully developed for the determination of various iodinated pharmaceuticals and contrast media in environmental samples like sludge and water. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which further aids in the confident identification of unknown transformation products of iodinated compounds. nih.govnih.gov

The following table presents a hypothetical but representative LC-MS/MS method for the trace analysis of an iodinated pharmaceutical.

ParameterConditionRationale
LC System UHPLCProvides higher resolution and faster analysis times compared to conventional HPLC.
Ionization Source Electrospray Ionization (ESI)Suitable for polar and non-volatile compounds.
Mass Analyzer Triple QuadrupoleEnables sensitive and selective quantification using MRM.
Precursor Ion (m/z) [M+H]+ of the analyteThe protonated molecular ion of the target compound.
Product Ions (m/z) Two or three characteristic fragment ionsUsed for quantification and confirmation of the analyte's identity.
Collision Energy Optimized for each transitionThe energy required to induce fragmentation of the precursor ion.

Electrochemical Analytical Approaches

Electrochemical methods offer an alternative and often complementary approach to chromatographic techniques for the analysis of electroactive compounds. These methods are typically characterized by their high sensitivity, rapid analysis times, and potential for miniaturization.

Voltammetric techniques involve the application of a varying potential to an electrode and measuring the resulting current. For a compound like this compound, which may possess electrochemically active functional groups, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for its detection and quantification. nih.gov

The electrochemical behavior of the analyte, including its oxidation and reduction potentials, can be investigated using CV. nih.gov These potentials are characteristic of the molecule and can be used for its identification. DPV and SWV are more sensitive techniques that are often used for quantitative analysis, as they can provide lower detection limits compared to CV. The development of a voltammetric method would involve optimizing parameters such as the supporting electrolyte, pH, scan rate, and pulse parameters.

While no specific voltammetric methods for this compound are documented, the principles have been applied to the determination of iodide and other organic compounds. researchgate.netnih.govmetrohm.com For instance, methods for the voltammetric determination of iodide often involve its oxidation to iodine. nih.gov The electrochemical reduction of the carbon-iodine bond in this compound could potentially be exploited for its direct voltammetric determination.

Potentiometric methods, which measure the potential difference between two electrodes at zero current, could also be explored. The development of an ion-selective electrode (ISE) that is responsive to this compound or a related ion could provide a simple and cost-effective method for its quantification.

The development of chemical sensors for the rapid and on-site quantification of this compound is an area of active research. These sensors are typically based on the integration of a recognition element with a transducer that converts the chemical interaction into a measurable signal.

Electrochemical sensors are particularly attractive due to their potential for high sensitivity, portability, and low cost. nih.govmdpi.comfrontiersin.org A sensor for this compound could be designed based on the principles of voltammetry or potentiometry. This would involve modifying an electrode surface with a material that selectively interacts with this compound. For example, molecularly imprinted polymers (MIPs) could be synthesized to create specific binding sites for the target molecule.

Another approach could involve the use of nanomaterials, such as metal nanoparticles or graphene-based materials, to enhance the electrochemical signal. nih.gov These materials can increase the electrode surface area and catalyze the electrochemical reaction of this compound, leading to improved sensitivity.

The performance of a developed sensor would be evaluated based on key parameters such as its linear range, limit of detection (LOD), selectivity, and stability. The table below outlines the desired characteristics of a hypothetical electrochemical sensor for this compound.

ParameterDesired CharacteristicSignificance
Limit of Detection (LOD) Sub-micromolar (µM) or lowerEnables the detection of trace amounts of the compound.
Linear Range Several orders of magnitudeAllows for the quantification of the analyte over a wide concentration range.
Selectivity High selectivity against potential interferentsEnsures that the sensor response is specific to this compound.
Response Time A few minutes or lessEnables rapid analysis.
Stability Stable for multiple uses or long-term storageImportant for practical applications.

While the development of a specific sensor for this compound is still a future prospect, the foundational research in electrochemical sensing provides a clear roadmap for the design and fabrication of such a device. nih.govmdpi.com

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are foundational pillars in the analytical research of pharmaceutical compounds such as this compound. Method validation is the documented process that establishes a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes. wjarr.comglobalresearchonline.net Quality Assurance (QA) encompasses the systematic actions necessary to provide adequate confidence that the analytical work will satisfy the given requirements for quality. anapharmbioanalytics.com For a compound like this compound, this ensures that all data generated during its research and development are reliable, reproducible, and accurate, forming a crucial component of good analytical practice. wjarr.com

The validation process for an analytical procedure intended for this compound research is a comprehensive evaluation of its performance characteristics. This is essential whenever a new method is developed or an existing standard method is revised or applied to a different matrix. Regulatory bodies and international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation characteristics that need to be investigated. globalresearchonline.netedqm.eu These practices are designed to confirm that the analytical procedure is suitable for its intended purpose, whether it is for the quantification of this compound in a biological fluid or the assessment of its purity.

Stability Assessment in Research Matrices

Evaluating the stability of an analyte in a biological matrix is a critical component of method validation. semanticscholar.org The stability of this compound must be thoroughly investigated to ensure that its concentration does not change from the time of sample collection to the time of analysis due to degradation. anapharmbioanalytics.com Instability can lead to erroneous quantification and incorrect interpretation of research data. semanticscholar.orgbioanalysis-zone.com

Stability studies are conducted by exposing spiked matrix samples to various conditions that they might encounter during the handling, storage, and analysis of study samples. Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that simulates the sample handling process.

Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) over a duration that covers the expected sample storage time.

Post-Preparative Stability: Evaluates the stability of the processed sample (e.g., in the autosampler) prior to analysis.

The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.

The following table provides an illustrative example of freeze-thaw and short-term stability data for this compound in human plasma. Note: This table is a representative example and does not reflect actual experimental data.

Table 2: Illustrative Stability Data for this compound in Human Plasma

Homogeneity and Recovery Studies in Research Samples

Recovery is the efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov For this compound, the recovery from the research matrix (e.g., plasma, tissue homogenate) is determined by comparing the analytical response of an extracted sample with the response of a post-extraction spiked sample at the same concentration. The recovery of this compound does not need to be 100%, but it should be consistent, precise, and reproducible to ensure accurate quantification.

Homogeneity studies are crucial, particularly for solid or semi-solid matrices like tissue samples, to ensure that the analyte is evenly distributed throughout the sample. Inconsistent distribution can lead to significant variability in analytical results. The process involves analyzing multiple aliquots from the same bulk research sample to confirm that the concentration of this compound is uniform.

The table below shows an illustrative example of recovery data for this compound from a plasma matrix using a specific extraction method. Note: This table is a representative example and does not reflect actual experimental data.

Table 3: Illustrative Recovery Data for this compound from Human Plasma

Potential Non Therapeutic Applications of Iodopropamide in Materials Science and As Research Tools

Integration into Advanced Materials Research

The presence of an iodine atom in the Iodopropamide molecule opens up avenues for its use in the development of advanced materials with specific properties. Organoiodine compounds are known to influence the characteristics of polymers and composites in various ways. wikipedia.org

This compound could potentially be integrated into polymer chains or composite matrices to create functionalized materials. The high atomic weight of iodine can significantly increase the density of the resulting material. wikipedia.org This property is particularly useful in applications where high-density polymers are required.

Furthermore, the carbon-iodine bond, being the weakest among the carbon-halogen bonds, can be strategically cleaved in polymerization reactions, making organoiodine compounds useful as intermediates in organic synthesis. wikipedia.org This reactivity could be harnessed to incorporate this compound into polymer backbones or as a pendant group, thereby modifying the polymer's physical and chemical properties. For instance, the introduction of iodine-containing compounds can enhance the radiopacity of materials, a desirable trait for components used in medical imaging devices. wikipedia.org

The incorporation of organoiodine compounds into polymers can also influence their refractive index. Polymers with high refractive indices are valuable in the manufacturing of optical components like lenses and coatings. The presence of the heavy iodine atom from a molecule like this compound could contribute to achieving this property.

Below is a table summarizing the potential effects of incorporating organoiodine compounds, such as this compound, into polymers and composites.

Property AffectedPotential Effect of this compound IntegrationRationale
Density IncreasedHigh atomic weight of iodine. wikipedia.org
Radiopacity EnhancedHigh X-ray absorbing ability of the iodine nucleus. wikipedia.org
Reactivity Modified for synthesisThe C-I bond is a relatively weak and good leaving group. wikipedia.org
Refractive Index IncreasedPresence of the heavy iodine atom.

In the realm of nanotechnology, iodine-containing compounds have been explored for various applications. Porous nanomaterials, for example, have shown great potential for iodine adsorption, which is critical for applications like the removal of radioactive iodine from waste streams. researchgate.net While this is a removal application, the underlying principle of interaction between iodine and nanomaterials could be adapted for other purposes.

Theoretically, this compound could be functionalized onto the surface of nanoparticles to create novel nanomaterials. The iodine atom could serve as a reactive site for further chemical modifications or as a component that imparts specific electronic or optical properties to the nanoparticle. For instance, the high electron density of iodine could be exploited in the development of new catalysts or sensors.

Research has also been conducted on iodine nanoparticles for various applications, indicating the interest in harnessing the properties of iodine at the nanoscale. nih.gov While not directly involving this compound, this research underscores the potential for developing novel nanomaterials based on iodinated organic compounds.

Utilization as a Biochemical Probe or Research Standard

The amide functional group is a cornerstone in the structure of many biologically active molecules, including a wide array of chemical probes. nih.gov This prevalence suggests that this compound, with its stable amide linkage, could serve as a scaffold for the development of new biochemical probes.

By chemically modifying the this compound structure, for instance, by attaching a fluorescent or radioactive tag, it could be transformed into a probe for studying specific biological processes. The amide bond provides a stable backbone for such molecular constructs. nih.gov Amide-containing compounds are crucial in the development of diagnostic agents for techniques like MRI and PET scans. researchgate.net

Furthermore, the development of amide-based fluorescent probes for measuring enzyme activity is an active area of research. nih.gov A modified this compound molecule could potentially be designed to be a substrate for a specific enzyme, with its cleavage leading to a detectable signal.

As a research standard, a well-characterized and purified form of this compound could be used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry. Its distinct chemical structure, containing both iodine and an amide, would provide a unique signature for analytical detection. Specifically, radioiodinated compounds are often used in preclinical research to study the pharmacokinetics and biodistribution of molecules. mdpi.comacs.org A radioactively labeled version of this compound could serve as a standard in such studies.

The table below outlines the potential applications of this compound as a biochemical tool.

Application AreaPotential Use of this compoundKey Structural Feature
Biochemical Probes Scaffold for fluorescent or radioactive probes.Stable amide bond. nih.gov
Enzyme Assays Basis for developing enzyme-specific substrates.Amide linkage susceptible to enzymatic cleavage. nih.gov
Analytical Standard Reference compound for analytical method development.Unique chemical structure with iodine and amide groups.
Radiolabeling Standard Standard for studies involving radioiodinated compounds.Can be synthesized with a radioactive iodine isotope. mdpi.com

Future Directions in Iodopropamide Research

Emerging Methodologies and Technologies in its Study

There is a significant lack of literature detailing the application of modern analytical techniques to the study of Iodopropamide. While the broader field of analytical chemistry has seen substantial advancements, the application of these to this compound has not been documented in recent research. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), could offer higher sensitivity and specificity in detecting and quantifying the compound and its potential metabolites. Spectroscopic methods, including advanced nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide more detailed structural information.

Computational modeling and simulation represent another powerful but currently untapped tool for investigating this compound. Molecular docking studies could elucidate its interactions with biological targets at the molecular level, while quantum chemical calculations could provide insights into its electronic structure and reactivity. These computational approaches, widely used for other pharmaceutical compounds, could accelerate the understanding of this compound's mechanism of action and guide the design of future studies.

Interdisciplinary Research Opportunities

The potential for interdisciplinary research involving this compound remains largely speculative due to the absence of foundational studies. However, several areas present logical, albeit unexplored, opportunities.

In the field of veterinary medicine , for instance, the historical use of iodine-based compounds as antiseptics suggests a potential avenue for investigation. nih.govresearchgate.net Research could explore the efficacy and applications of this compound in veterinary hygiene and therapeutic protocols. nih.govresearchgate.net

The intersection of this compound research with environmental science is another area ripe for exploration. Studies could focus on the environmental fate of this compound, including its persistence, degradation pathways, and potential ecological impact. Understanding its behavior in various environmental matrices would be crucial for a comprehensive assessment of the compound.

Identification of Key Knowledge Gaps and Unexplored Avenues

The most significant knowledge gap concerning this compound is the fundamental lack of recent, comprehensive research. Many of the older studies predate modern analytical and computational techniques, leaving a void in the current understanding of its pharmacological and toxicological profiles.

Specific, identifiable knowledge gaps include:

Mechanism of Action: While generally understood to have antimicrobial properties, the precise molecular mechanisms by which this compound exerts its effects are not well-detailed in contemporary literature.

Pharmacokinetics: There is a dearth of modern data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Metabolic Pathways: The specific metabolic fate of this compound in biological systems has not been thoroughly investigated using current metabolomics technologies.

Potential for Resistance: In an era of growing antimicrobial resistance, the potential for microorganisms to develop resistance to this compound is an unexamined and critical area of inquiry.

The table below summarizes the key unexplored research avenues for this compound.

Research AreaPotential Focus
Analytical Chemistry Application of UHPLC-MS, advanced NMR, and IR spectroscopy for detailed characterization.
Computational Chemistry Molecular docking and quantum chemical calculations to understand molecular interactions and reactivity.
Veterinary Medicine Investigation of antiseptic properties and potential therapeutic applications in animal health.
Environmental Science Studies on environmental fate, degradation, and ecological impact.
Pharmacology Elucidation of the precise molecular mechanism of action and modern ADME studies.
Microbiology Investigation into the potential for microbial resistance development.

Q & A

Q. How can researchers design studies to evaluate this compound’s potential for drug-drug interactions (DDIs)?

  • Methodological Answer : Screen for CYP450 inhibition/induction using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Perform transporter assays (e.g., OATP1B1/3) in transfected HEK293 cells. Clinical DDI predictions should integrate in vitro data using static (e.g., [I]/KiK_i) or dynamic models .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/LD50_{50}. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ Bayesian hierarchical models to account for plate-to-plate variability .

Q. How should researchers handle missing data or outliers in this compound clinical trial datasets?

  • Methodological Answer : Apply multiple imputation (e.g., MICE algorithm) for missing data, ensuring <10% missingness per variable. Identify outliers via Grubbs’ test or Mahalanobis distance. Sensitivity analyses (e.g., complete-case vs. imputed datasets) should confirm result robustness .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in this compound research involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval, specifying humane endpoints (e.g., tumor size limits). Use randomization and blinding to minimize bias. Share raw data via repositories like Figshare to enhance transparency .

Q. How can researchers enhance the reproducibility of this compound studies in multi-lab collaborations?

  • Methodological Answer : Standardize protocols using SOPs validated by inter-lab ring tests. Distribute aliquots of reference compounds from a central source. Publish negative results and method optimization details in supplementary materials to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.